molecular formula C18H15ClN4S B14731246 4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile CAS No. 5302-36-3

4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

Cat. No.: B14731246
CAS No.: 5302-36-3
M. Wt: 354.9 g/mol
InChI Key: UHMPUUMSQRHSJF-UHFFFAOYSA-N
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Description

4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, a chlorophenyl group, and a benzonitrile moiety, making it an interesting subject for chemical research and industrial applications.

Properties

CAS No.

5302-36-3

Molecular Formula

C18H15ClN4S

Molecular Weight

354.9 g/mol

IUPAC Name

4-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C18H15ClN4S/c1-2-23-17(15-5-3-4-6-16(15)19)21-22-18(23)24-12-14-9-7-13(11-20)8-10-14/h3-10H,2,12H2,1H3

InChI Key

UHMPUUMSQRHSJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The chlorophenyl group is introduced through a substitution reaction, and the final step involves the attachment of the benzonitrile moiety via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to investigate its effects on various biological pathways and processes.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on recent research findings.

PropertyValue
Molecular Formula C16H15ClN4S
Molecular Weight 334.83 g/mol
IUPAC Name 4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile
Appearance Solid powder
Boiling Point Not specified

Anti-inflammatory Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant anti-inflammatory effects. For instance, derivatives similar to the compound have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

In one study, triazole derivatives exhibited a reduction in TNF-α production by approximately 44–60% at varying concentrations. The most effective compounds in this context were noted to significantly inhibit TNF-α production without increasing its levels at lower doses .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively studied. Compounds similar to 4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported that certain triazole derivatives exhibit a broad spectrum of antimicrobial activity, making them promising candidates for further development as antibacterial agents .

Anticancer Activity

The anticancer properties of triazole derivatives are notable. Research indicates that several triazole-containing compounds have shown cytotoxic effects against various cancer cell lines. For example, one study highlighted that specific triazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Study on Cytokine Release :
    • Objective : Evaluate the impact of triazole derivatives on cytokine release.
    • Method : PBMC were treated with various concentrations of the compound.
    • Results : Significant inhibition of TNF-α and IL-6 was observed at higher concentrations (50 µg/mL), indicating strong anti-inflammatory potential .
  • Antimicrobial Efficacy Testing :
    • Objective : Assess the antibacterial activity against common pathogens.
    • Method : Disk diffusion and broth microdilution methods were employed.
    • Results : The tested triazole derivatives showed effective inhibition zones against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening :
    • Objective : Investigate the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to determine cell viability.
    • Results : Certain derivatives displayed IC50 values as low as 6.2 μM against colon cancer cells, suggesting potent anticancer properties .

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